3-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c14-7-6-12(19)17-10-2-4-11(5-3-10)22(20,21)18-13-15-8-1-9-16-13/h1-5,8-9H,6-7H2,(H,17,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMWCEOXFWTEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177469 | |
| Record name | 3-Chloro-N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104246-34-6 | |
| Record name | 3-Chloro-N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104246-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide typically involves the following steps:
Formation of the Pyrimidin-2-ylamino Sulfonyl Intermediate: This step involves the reaction of pyrimidine-2-amine with a sulfonyl chloride derivative under basic conditions to form the pyrimidin-2-ylamino sulfonyl intermediate.
Coupling with 3-Chloropropanoyl Chloride: The intermediate is then reacted with 3-chloropropanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidin-2-ylamino group can interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Propanamide Derivatives
(a) 3-Chloro-N-(4-methylphenyl)propanamide (CAS: Unspecified in )
- Structure : Lacks the sulfamoyl-pyrimidinyl group; instead, it has a 4-methylphenyl substituent.
- Applications : Used as an intermediate in synthesizing bioactive compounds, emphasizing its role in medicinal chemistry .
(b) 3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide (CAS: 1365964-29-9)
- Structure : Replaces the pyrimidinyl group with a 5-methyl-1,3,4-thiadiazole ring.
(c) 3-Chloro-N-[4-[(dimethylamino)sulfonyl]phenyl]propanamide (CAS: 908547-92-2)
- Structure: Features a dimethylamino-sulfonyl group instead of pyrimidinylamino.
- Properties: The dimethylamino group increases basicity, which could improve solubility in acidic environments compared to the parent compound .
Key Observations :
Biological Activity
3-Chloro-n-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide, also known by its CAS number 104246-34-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H13ClN4O3S
- Molecular Weight : 340.79 g/mol
- CAS Number : 104246-34-6
The compound is characterized by a sulfonamide group, which is known for its diverse biological activities. Sulfonamides typically exhibit antibacterial and antitumor properties. The presence of the pyrimidine moiety is significant as it may enhance the interaction with biological targets, particularly in enzyme inhibition.
Antibacterial Activity
Research indicates that compounds with sulfonamide structures possess bacteriostatic properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division. Studies have shown that derivatives similar to this compound exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies. Sulfonamide derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that modifications in the aromatic rings can enhance the compound's efficacy against specific cancer types .
Carbonic Anhydrase Inhibition
Another notable biological activity of sulfonamide derivatives is their role as carbonic anhydrase inhibitors. This activity can be beneficial in treating conditions like glaucoma and certain types of edema. The inhibition mechanism involves binding to the active site of the enzyme, which affects bicarbonate ion formation and subsequently impacts fluid balance in tissues .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various sulfonamide derivatives found that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as effective antimicrobial agents .
- Anticancer Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that compounds similar to this compound induced significant cytotoxicity with IC50 values indicating potent anticancer activity .
- Enzyme Inhibition : Research has demonstrated that sulfonamide derivatives can inhibit carbonic anhydrase activity effectively, which plays a crucial role in various physiological processes. The inhibition constants (Ki values) for these compounds suggest strong binding affinity to the enzyme's active site .
Data Table: Biological Activities Summary
Q & A
Basic: How can researchers optimize the synthesis of 3-Chloro-N-(4-[(pyrimidin-2-ylamino)sulfonyl]phenyl)propanamide to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Coupling Reagents : Use carbodiimide-based reagents (e.g., EDC/HOBt) for sulfonamide bond formation between the pyrimidin-2-ylamine and chlorosulfonylphenyl intermediate .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (≥98% purity criteria) to isolate the final product .
- Analytical Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and characterize intermediates using FT-IR for sulfonamide (-SO2NH-) stretches (1250–1150 cm⁻¹) .
Basic: What advanced spectroscopic techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use 1H NMR to resolve aromatic protons (δ 7.5–8.5 ppm for pyrimidine and phenyl groups) and 13C NMR to confirm carbonyl (C=O, ~170 ppm) and sulfonamide (-SO2-, ~125 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine the molecular ion peak (e.g., [M+H]+) with a mass error <5 ppm .
Advanced: How to design experiments to evaluate its kinase inhibitory activity and selectivity?
Methodological Answer:
- Kinase Assays : Use recombinant kinases (e.g., JAK3, GSK-3β) in ADP-Glo™ assays to measure IC50 values. Include positive controls like JAK3 Inhibitor VII (IC50 = 27 nM) for comparison .
- Selectivity Profiling : Screen against a panel of 40+ kinases using competition-binding assays (KINOMEscan) to identify off-target effects .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonylphenyl moiety?
Methodological Answer:
- Analog Synthesis : Replace the pyrimidin-2-ylamino group with pyridine or quinazoline derivatives and compare inhibitory potency .
- Molecular Docking : Use PDB structures (e.g., 6H3 ligand) to model interactions with kinase ATP-binding pockets and validate via mutagenesis (e.g., K851A in JAK3) .
Advanced: How can crystallography elucidate binding modes of this compound with target proteins?
Methodological Answer:
- Co-Crystallization : Soak the compound into kinase crystals (e.g., JAK3) and collect X-ray diffraction data (2.0–2.5 Å resolution). Use PHENIX for refinement and PyMOL for visualizing hydrogen bonds (e.g., with hinge region residues) .
Intermediate: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : Explore hydrochloride or mesylate salts to improve bioavailability .
Intermediate: What experimental approaches assess compound stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40°C) conditions. Monitor degradation via UPLC-MS and identify byproducts (e.g., hydrolysis of the chloro-propanamide group) .
Advanced: How to develop a validated UPLC-MS method for quantifying this compound in biological matrices?
Methodological Answer:
- Chromatography : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Optimize gradient elution (5–95% B in 5 min).
- Mass Detection : Operate in ESI+ mode with MRM transitions (e.g., m/z 425 → 307 for quantification) .
Advanced: What in vitro models are suitable for identifying metabolic pathways?
Methodological Answer:
- Hepatocyte Incubations : Incubate the compound with human liver microsomes (HLMs) and NADPH. Use HRMS to detect phase I metabolites (e.g., hydroxylation at the propanamide chain) .
Advanced: How to investigate its mechanism of action using biophysical techniques?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
